4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H13N5OS and its molecular weight is 263.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of a series of 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (THPP) derivatives . These derivatives have been found to be potential inhibitors of the Hepatitis B Virus (HBV) core protein .
Mode of Action
It is known that the compound interacts with its targets, potentially the hbv core protein, leading to changes in the protein’s conformation . This could inhibit the virus’s ability to replicate, thus reducing the viral load.
Biochemical Pathways
The compound is likely to affect the biochemical pathways related to the replication of HBV. By inhibiting the core protein, the compound could disrupt the virus’s life cycle, preventing it from producing new copies of itself .
Pharmacokinetics
In an hbv aav mouse model, a lead compound from the same series was found to inhibit hbv dna viral load when administered orally .
Result of Action
The result of the compound’s action is a reduction in the viral load of HBV. This could potentially lead to a decrease in the severity of the disease caused by the virus .
Properties
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-7-10(18-15-14-7)11(17)13-8-3-5-16-9(6-8)2-4-12-16/h2,4,8H,3,5-6H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZKMDINNKSXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.